molecular formula C10H5Cl2NO3 B14183300 3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 855634-12-7

3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B14183300
CAS No.: 855634-12-7
M. Wt: 258.05 g/mol
InChI Key: FFCUUUHNDHPTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of 2-chloro-3-formylquinoline with malonic acid in the presence of a base . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death . The compound’s molecular targets include the active sites of these enzymes, where it forms stable complexes that prevent their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 5 enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

CAS No.

855634-12-7

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

3,5-dichloro-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO3/c11-4-2-1-3-5-6(4)9(14)7(12)8(13-5)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

FFCUUUHNDHPTDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C(=C(N2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.